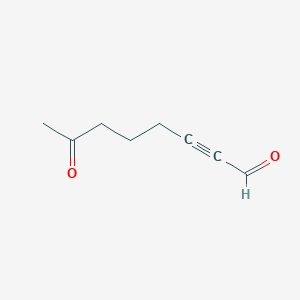
2-Octynal, 7-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octynal, 7-oxo- is an organic compound with the molecular formula C8H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a terminal carbon atom. This compound is known for its unique structure, which includes an alkyne group (C≡C) and a carbonyl group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octynal, 7-oxo- can be synthesized through various methods. One common approach is the hydroformylation (oxo-process) of 1-octyne. This process involves the reaction of 1-octyne with carbon monoxide (CO) and hydrogen (H2) in the presence of a cobalt or rhodium catalyst to produce the desired aldehyde .
Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up to produce large quantities of 2-Octynal, 7-oxo-. The reaction conditions typically involve high pressures and temperatures to ensure efficient conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Octynal, 7-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of 2-Octynal, 7-oxo- can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to produce the corresponding alcohol.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with functional groups such as amines or thiols.
Aplicaciones Científicas De Investigación
2-Octynal, 7-oxo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Octynal, 7-oxo- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the alkyne group can participate in cycloaddition reactions, further influencing biological pathways .
Comparación Con Compuestos Similares
2-Octanol: An alcohol with a similar carbon chain length but lacks the alkyne and carbonyl groups.
2-Octenal: An aldehyde with a similar structure but contains a double bond (C=C) instead of a triple bond (C≡C).
2-Octanoic Acid: A carboxylic acid with a similar carbon chain length but lacks the alkyne group
Uniqueness: 2-Octynal, 7-oxo- is unique due to the presence of both an alkyne and a carbonyl group in its structure. This combination of functional groups allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
226911-08-6 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
7-oxooct-2-ynal |
InChI |
InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3 |
Clave InChI |
RZYOBFPCWUDWAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


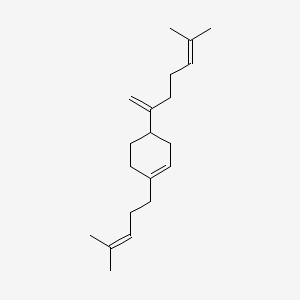
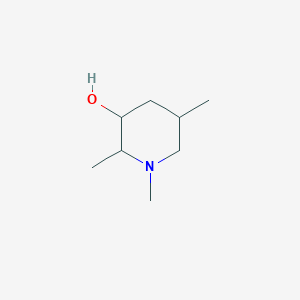

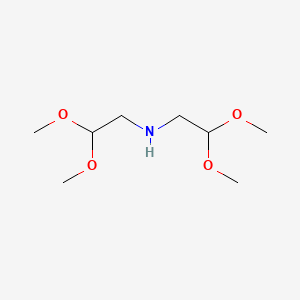
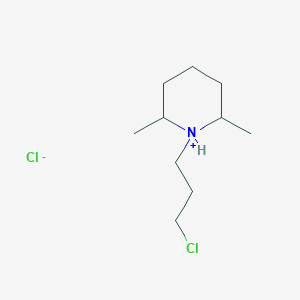

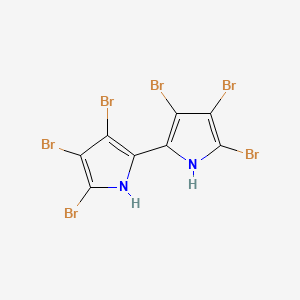
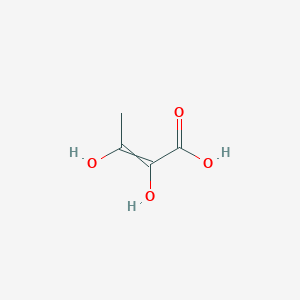
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
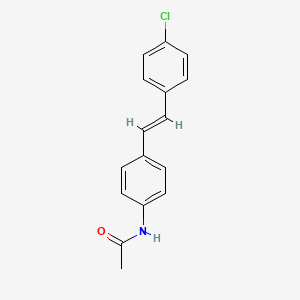
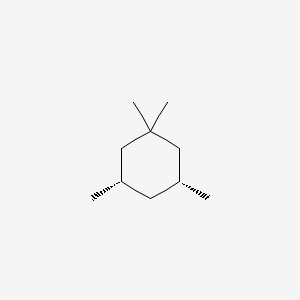
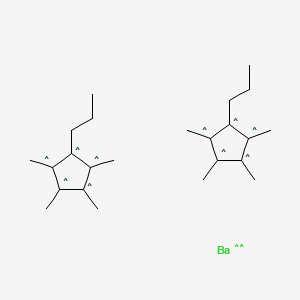
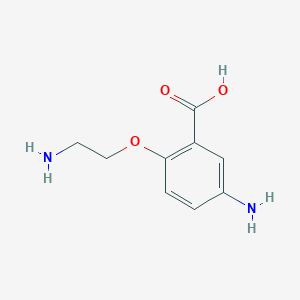
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
